2-[(Ethoxycarbonyl)amino]butyl acetate
Description
2-[(Ethoxycarbonyl)amino]butyl acetate is an organic compound characterized by an ethoxycarbonylamino (-NHCOOCH₂CH₃) functional group attached to a butyl acetate backbone. These analogs are frequently synthesized via catalytic methods (e.g., Bi or Fe catalysts) and evaluated for their solubility, stability, and performance in industrial applications such as lubricant additives .
Properties
CAS No. |
113770-75-5 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)butyl acetate |
InChI |
InChI=1S/C9H17NO4/c1-4-8(6-14-7(3)11)10-9(12)13-5-2/h8H,4-6H2,1-3H3,(H,10,12) |
InChI Key |
AOXADJZOTKBZGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonyl)amino]butyl acetate typically involves the esterification of butyl acetate with an ethoxycarbonyl-protected amine. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of 2-[(Ethoxycarbonyl)amino]butyl acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethoxycarbonyl)amino]butyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.
Aminolysis: Reaction with amines to form amides.
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Aminolysis: Amines under mild heating.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products
Hydrolysis: Butyl alcohol and ethoxycarbonyl-protected amine.
Aminolysis: Corresponding amide.
Reduction: Butyl alcohol and ethoxycarbonyl-protected amine.
Scientific Research Applications
2-[(Ethoxycarbonyl)amino]butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-[(Ethoxycarbonyl)amino]butyl acetate involves the hydrolysis of the ester bond to release the active amine and carboxylic acid. This process is catalyzed by esterases in biological systems. The released amine can then interact with various molecular targets, including enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Ester Chain Length: Butyl vs. Hexyl vs. Ethyl
- Morpholine Dithiocarbamate Derivatives (MCTB and MCTH): MCTB (2-(morpholine-1-dithiocarbamate)butyl acetate) and MCTH (hexyl analog) differ in ester chain length. MCTH exhibits superior anti-wear and friction-reducing properties in rapeseed oil compared to MCTB, likely due to enhanced solubility and film-forming capabilities with a longer hexyl chain . Butyl vs. Ethyl Esters: Ethyl-based analogs (e.g., ethyl 2-[(ethoxycarbonyl)amino]acetate derivatives) often exhibit lower melting points (e.g., 46.9–48.8°C for thiophene-containing analogs) compared to bulkier esters, suggesting that butyl esters may offer improved thermal stability .
Substituent Effects on Stability and Reactivity
- Thiophene and Tosyl-Pyrrolyl Substituents: Ethyl 2-[(ethoxycarbonyl)amino]-2-(1-tosyl-1H-pyrrol-2-yl)acetate (7j) and related compounds with aromatic substituents demonstrate sensitivity to light and acid, necessitating storage under inert conditions. This contrasts with simpler analogs lacking such groups, which may be more stable . Halogenated derivatives (e.g., bromo- or chlorothiophene-containing analogs) exhibit distinct melting points (e.g., 48.8°C for bromothiophene derivative 7b) and Rf values, indicating substituent-dependent polarity and crystallinity .
Data Tables
Table 1: Physical Properties of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
